1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Description

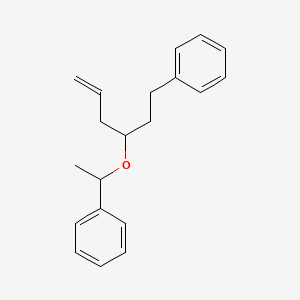

Structure

2D Structure

Properties

Molecular Formula |

C20H24O |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-(1-phenylethoxy)hex-5-enylbenzene |

InChI |

InChI=1S/C20H24O/c1-3-10-20(16-15-18-11-6-4-7-12-18)21-17(2)19-13-8-5-9-14-19/h3-9,11-14,17,20H,1,10,15-16H2,2H3 |

InChI Key |

OGPULLZTXHDPIJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)OC(CCC2=CC=CC=C2)CC=C |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(CCC2=CC=CC=C2)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-: A Technical Guide

Abstract: This document provides a comprehensive technical guide for the proposed synthesis of the novel compound, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the absence of this specific compound in publicly available scientific literature, this guide outlines a plausible and robust multi-step synthetic pathway. The proposed synthesis leverages well-established organic chemistry reactions, including a Grignard reaction for the formation of a key secondary alcohol intermediate and a subsequent Williamson ether synthesis.[1][2][3][4] This whitepaper is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed, exemplary experimental protocols, structured data tables for quantitative analysis, and visual diagrams of the synthetic logic and workflows.

Introduction

The target molecule, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, possesses a unique combination of structural features, including a terminal alkene, a phenyl group, and a chiral ether linkage. While no direct synthesis has been reported, its constituent functional groups suggest a convergent synthetic approach. This guide details a proposed three-step synthesis starting from commercially available precursors. The key transformations involve the formation of a carbon-carbon bond via a Grignard reagent to construct the hexene backbone and the formation of the ether linkage.

Proposed Synthetic Pathway

The retrosynthetic analysis of the target molecule identifies the ether bond as a key disconnection point. This suggests a Williamson ether synthesis between an alkoxide derived from 6-phenyl-1-hexen-4-ol and an electrophile such as 1-phenylethyl bromide. The 6-phenyl-1-hexen-4-ol intermediate can be synthesized via a Grignard reaction between 3-phenylpropylmagnesium bromide and acrolein. An alternative, and potentially higher-yielding approach for the Grignard step, is the reaction of allylmagnesium bromide with 3-phenylpropanal.[5][6][7] The 1-phenylethyl bromide can be prepared from 1-phenylethanol.

The overall forward synthesis is proposed as follows:

-

Step 1: Synthesis of 6-phenyl-1-hexen-4-ol (Intermediate 1) via the Grignard reaction of allylmagnesium bromide with 3-phenylpropanal.

-

Step 2: Synthesis of 1-phenylethyl bromide (Intermediate 2) from 1-phenylethanol.

-

Step 3: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Target Molecule) via Williamson ether synthesis of Intermediate 1 and Intermediate 2.

Experimental Protocols

The following are detailed, exemplary protocols for the proposed synthesis.

Step 1: Synthesis of 6-phenyl-1-hexen-4-ol

This procedure details the formation of the key alcohol intermediate via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

3-Phenylpropanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

-

A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with gentle warming.

-

After the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

A solution of 3-phenylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 1-phenylethyl bromide

This protocol describes the conversion of a secondary alcohol to the corresponding bromide.

Materials:

-

1-Phenylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-phenylethanol (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched by the slow addition of ice-cold water.

-

The organic layer is separated and washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude 1-phenylethyl bromide.

Step 3: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

This final step involves the formation of the ether linkage via the Williamson ether synthesis.[1][8][9][10]

Materials:

-

6-phenyl-1-hexen-4-ol (from Step 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1-phenylethyl bromide (from Step 2)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Sodium hydride (1.2 eq) is washed with hexanes to remove the mineral oil and suspended in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.

-

A solution of 6-phenyl-1-hexen-4-ol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

-

The mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

A solution of 1-phenylethyl bromide (1.1 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched by the careful addition of deionized water.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The final product is purified by flash column chromatography.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reagents for the Synthesis of 6-phenyl-1-hexen-4-ol

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Equivalents |

| 3-Phenylpropanal | 134.18 | 10.0 | 1.34 g | 1.0 |

| Magnesium | 24.31 | 12.0 | 0.29 g | 1.2 |

| Allyl bromide | 120.98 | 11.0 | 0.93 mL | 1.1 |

Table 2: Reagents for the Synthesis of 1-phenylethyl bromide

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Equivalents |

| 1-Phenylethanol | 122.16 | 10.0 | 1.22 g | 1.0 |

| Phosphorus tribromide | 270.69 | 4.0 | 0.38 mL | 0.4 |

Table 3: Reagents for the Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Equivalents |

| 6-phenyl-1-hexen-4-ol | 176.26 | 5.0 | 0.88 g | 1.0 |

| Sodium Hydride (60%) | 24.00 (as NaH) | 6.0 | 0.24 g | 1.2 |

| 1-phenylethyl bromide | 185.06 | 5.5 | 1.02 g | 1.1 |

Table 4: Expected Yields

| Step | Product | Theoretical Yield (g) | Expected % Yield |

| 1 | 6-phenyl-1-hexen-4-ol | 1.76 | 70-85% |

| 2 | 1-phenylethyl bromide | 1.85 | 80-90% |

| 3 | 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- | 1.47 | 60-75% |

Logical Relationships in Synthesis Design

The choice of the Williamson ether synthesis dictates the retrosynthetic disconnection. The selection of which fragment becomes the nucleophile (alkoxide) and which becomes the electrophile (alkyl halide) is crucial for minimizing side reactions, such as elimination.

Conclusion

This technical guide presents a viable and detailed synthetic route to the novel compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. By employing a Grignard reaction and a Williamson ether synthesis, the target molecule can be assembled in three main steps from readily available starting materials. The provided exemplary protocols, quantitative data tables, and diagrams offer a comprehensive framework for the practical execution of this synthesis in a research and development setting. It is important to note that as this is a proposed synthesis for a novel compound, all experimental procedures should be conducted with appropriate safety precautions and analytical monitoring to characterize all intermediates and the final product.

References

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide on the Physicochemical Properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in public databases for the specific compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is limited. This guide provides a comprehensive overview of the existing computed data, supplemented with experimental data from structurally related compounds to offer a predictive profile. All data for the target compound, unless otherwise specified, is computationally derived and should be confirmed through empirical testing.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a chemical entity with the molecular formula C20H24O.[1] Its structure, featuring a hexene backbone substituted with both a phenyl and a phenylethoxy group, suggests potential applications in organic synthesis and medicinal chemistry as a building block or a scaffold for more complex molecules. Substituted olefin derivatives are recognized as important structural motifs in numerous pharmaceutical compounds and natural products.[2] This guide aims to consolidate the known physicochemical properties and to propose standardized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- are summarized below. Due to the lack of experimentally determined data, computed properties from public chemical databases are presented alongside experimental data for related compounds to provide context.

Quantitative Data Summary

| Property | 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Computed) | 1-Hexene (Experimental) | 6-phenyl-1-hexene (Experimental) |

| Molecular Formula | C20H24O[1] | C6H12[3] | C12H16[4] |

| Molecular Weight | 280.4 g/mol [1] | 84.16 g/mol [3][5] | 160.26 g/mol [4] |

| Boiling Point | Not Available | 60-66 °C[3] | 216 °C[4] |

| Melting Point | Not Available | -219.6 °F (-139.8 °C)[5] | -30.6 °C (estimate)[4] |

| Density | Not Available | 0.678 g/mL at 25 °C[3] | 0.8839 g/mL[4] |

| Refractive Index | Not Available | n20/D 1.388[3] | 1.5033[4] |

| Flash Point | Not Available | -15 °F (-26.1 °C)[5] | >65 °C (>150 °F)[4] |

| LogP (Octanol/Water) | Not Available | 3.39 | 3.58540[4] |

Spectral Information

While experimental spectral data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is not publicly available, predicted spectral information can be inferred from its structural motifs. The PubChem database indicates the existence of a 13C NMR spectrum for this compound.[1] For structurally similar compounds, detailed spectral data is available and can serve as a reference.[6]

Proposed Experimental Protocols

The following sections outline detailed methodologies for the potential synthesis and characterization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. These protocols are based on standard organic chemistry techniques and procedures reported for similar compounds.[7][8][9]

Synthesis Protocol: A Hypothetical Approach

A plausible synthetic route to 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- could involve a multi-step process, such as the Grignard reaction followed by etherification. The following is a generalized protocol.

Materials:

-

1-bromo-3-phenylpropane

-

Acrylaldehyde

-

1-phenylethanol

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfuric acid

-

Standard glassware for organic synthesis

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3-phenylpropane in anhydrous diethyl ether to form the corresponding Grignard reagent.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added dropwise to a solution of acrylaldehyde in anhydrous diethyl ether at a low temperature (e.g., 0 °C) to form the secondary alcohol intermediate, 1-phenylhex-5-en-3-ol.

-

Etherification: The alcohol intermediate is subsequently reacted with 1-phenylethanol under acidic conditions (e.g., catalytic sulfuric acid) to yield the target compound, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Hypothetical three-step synthesis of the target compound.

Characterization Workflow

Following synthesis and purification, the identity and purity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- would be confirmed through a standard battery of analytical techniques.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

NMR Spectroscopy: 1H and 13C NMR spectra will be acquired to elucidate the chemical structure and confirm the connectivity of atoms.

-

FTIR Spectroscopy: The presence of key functional groups (e.g., C=C, C-O-C, aromatic C-H) will be confirmed by their characteristic absorption bands.

-

Mass Spectrometry: High-resolution mass spectrometry will be used to determine the exact molecular weight and elemental composition. GC-MS can be employed to assess the purity of the sample.

Caption: Standard workflow for structural characterization.

Potential Biological Activity

While no specific biological activities have been reported for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the broader class of substituted olefin derivatives has been investigated for various therapeutic applications. Studies have shown that some substituted olefin compounds exhibit anticancer, antimalarial, and antituberculosis activities.[2] Furthermore, other complex substituted hexene derivatives have been explored for their potential as analgesics, anti-inflammatory, anticonvulsant, and antihypoxic agents.[10] Any future research into the biological profile of the title compound would likely begin with screening in these areas.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The limited experimental data necessitates a predictive approach based on computed values and data from analogous structures. The proposed experimental protocols offer a starting point for the empirical synthesis and characterization of this compound, which may serve as a valuable molecule in the fields of chemical synthesis and drug discovery. Further research is required to validate these predicted properties and to explore its potential biological activities.

References

- 1. 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- | C20H24O | CID 570477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Hexene 97 592-41-6 [sigmaaldrich.com]

- 4. 6-PHENYL-1-HEXENE|lookchem [lookchem.com]

- 5. osha.gov [osha.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activity of Hexaazaisowurtzitane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for the compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- . Due to the limited availability of direct experimental data in public databases, this document combines existing mass spectrometry information with predicted spectroscopic characteristics for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, detailed, generalized experimental protocols for its synthesis and characterization are presented to facilitate further research and application in relevant fields.

Compound Identification

| IUPAC Name | 3-(1-phenylethoxy)hex-5-enylbenzene |

| Synonyms | 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- |

| Molecular Formula | C₂₀H₂₄O[1] |

| Molecular Weight | 280.4 g/mol [1] |

| Chemical Structure |  |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry data is available from the PubChem database.[1]

| Property | Value | Source |

| Molecular Weight | 280.4 g/mol | PubChem[1] |

| Exact Mass | 280.182715385 | PubChem[1] |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=C (alkene) | 1640 - 1680 | Stretching |

| =C-H (alkene) | 3010 - 3095 | Stretching |

| C-O-C (ether) | 1050 - 1150 | Stretching |

| C-H (alkane) | 2850 - 2960 | Stretching |

| Aromatic C=C | 1400 - 1600 | Ring stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental ¹H and ¹³C NMR spectra are not currently available in public repositories. The following tables outline the predicted chemical shifts (δ) for the key protons and carbons in the molecule.

¹H NMR (Predicted)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ | 4.9 - 5.1 | m | 2H |

| -CH= | 5.7 - 5.9 | m | 1H |

| Ph-CH(O)- | 4.3 - 4.5 | q | 1H |

| -O-CH- | 3.5 - 3.8 | m | 1H |

| Ph-CH₂- | 2.5 - 2.8 | m | 2H |

| -CH₂- (aliphatic) | 1.5 - 2.4 | m | 4H |

| -CH₃ | 1.3 - 1.5 | d | 3H |

| Aromatic H | 7.1 - 7.4 | m | 10H |

¹³C NMR

While no complete experimental spectrum is available, some data exists in PubChem.[1] A full assignment based on prediction is provided below.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -CH₃ | 20 - 25 |

| Aliphatic -CH₂- | 30 - 45 |

| -CH(O)- | 75 - 85 |

| Ph-CH(O)- | 70 - 80 |

| =CH₂ | 114 - 118 |

| -CH= | 138 - 142 |

| Aromatic C | 125 - 130 |

| Aromatic C (ipso) | 140 - 145 |

Proposed Synthesis and Characterization Workflow

As no specific synthesis protocol for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is documented, a plausible synthetic route would involve the Williamson ether synthesis. This would entail the reaction of 6-phenyl-1-hexen-4-ol with 1-phenylethyl bromide in the presence of a base.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocols

General Synthesis Protocol (Williamson Ether Synthesis)

-

Preparation: To a solution of 6-phenyl-1-hexen-4-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

-

Alkylation: Cool the mixture back to 0 °C and add a solution of 1-phenylethyl bromide (1.1 equivalents) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- .

Spectroscopic Characterization Protocols

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an attenuated total reflectance (ATR) accessory can be used.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Analysis: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. For enhanced sensitivity, a larger number of scans may be required.

-

Logical Relationship Diagram for Spectroscopic Analysis

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- . The provided general experimental protocols and logical workflows offer a foundational framework for researchers to synthesize and characterize this compound. Further experimental validation is necessary to confirm the predicted spectroscopic features and to explore the potential applications of this molecule in various scientific domains, including drug development.

References

"CAS number lookup for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

The primary identifier for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is its CAS number.

| Identifier | Value |

| CAS Number | Not available |

| IUPAC Name | 3-(1-phenylethoxy)hex-5-enylbenzene[1] |

| Molecular Formula | C₂₀H₂₄O[1] |

| Synonyms | 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, 3-(1-phenylethoxy)hex-5-enylbenzene, CHEBI:144327[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. No experimental data for properties such as melting point, boiling point, or solubility were found.

| Property | Value | Source |

| Molecular Weight | 280.4 g/mol | PubChem[1] |

| XLogP3 | 5.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 7 | PubChem (Computed)[1] |

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. References to mass spectrometry and ¹³C NMR data exist, suggesting the compound has been synthesized and characterized, but the detailed experimental protocols and the resulting data are not publicly available.[1]

Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- were found in the available literature.

Quantitative Data

Beyond the computed properties listed above, no quantitative experimental data (e.g., solubility, stability, pharmacokinetic parameters) were identified.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Consequently, no associated signaling pathways have been described.

Visualizations

Given the absence of specific experimental workflows and signaling pathways, the following diagrams illustrate a hypothetical workflow for the synthesis and characterization of this compound and a representation of its structural components.

Caption: Hypothetical workflow for synthesis and characterization.

Caption: Structural components of the target molecule.

References

An In-Depth Technical Guide to the Isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of the novel chemical entity 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous chemical structures and established principles of organic chemistry to present a detailed analysis of its potential isomers, proposed synthetic routes, expected physicochemical and spectroscopic properties, and plausible biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted hexene phenyl ether derivatives.

Introduction to 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- and its Isomeric Landscape

The compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Molecular Formula: C₂₀H₂₄O) is a complex organic molecule featuring a hexene backbone, a phenyl substituent, and a phenylethoxy group. The presence of multiple chiral centers and a double bond gives rise to a rich isomeric landscape, including constitutional isomers, diastereomers, and enantiomers. Understanding the distinct properties and potential biological activities of each isomer is crucial for any drug development or chemical biology research program.

Structural Features and Potential Isomerism

The core structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- possesses two stereocenters: one at the carbon bearing the phenylethoxy group (C4 of the hexene chain) and another at the benzylic carbon of the 1-phenylethoxy moiety. Additionally, the double bond between C1 and C2 of the hexene chain can, in some constitutional isomers, exhibit E/Z isomerism.

The primary isomers of interest include:

-

Constitutional Isomers: Variations in the connectivity of the atoms, such as the position of the double bond or the substituents on the hexene chain and phenyl rings.

-

Stereoisomers:

-

Enantiomers: Non-superimposable mirror images arising from the chiral centers.

-

Diastereomers: Stereoisomers that are not mirror images of each other, which will have distinct physical properties.

-

A systematic nomenclature is essential to distinguish between these isomers. For example, (4R,1'R)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene and (4S,1'S)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene would be a pair of enantiomers.

Physicochemical and Spectroscopic Data

Predicted Physicochemical Properties

| Property | Predicted Value Range | Justification |

| Molecular Weight | 280.42 g/mol | Calculated from the molecular formula C₂₀H₂₄O. |

| Boiling Point | > 300 °C | High molecular weight and presence of aromatic rings suggest a high boiling point. |

| Melting Point | Variable (likely a viscous oil at room temp.) | The lack of significant hydrogen bonding and conformational flexibility may prevent efficient crystal packing. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The large hydrophobic hydrocarbon structure will dominate its solubility profile. |

| LogP | ~5-6 | Estimated based on the lipophilic nature of the phenyl and hexene groups. |

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: 6.5-8.0 ppm (complex multiplets). Benzylic and Allylic Protons: 2.0-3.0 ppm. Protons adjacent to Ether Oxygen: 3.4-4.5 ppm.[1] Vinyl Protons: 4.9-5.8 ppm. |

| ¹³C NMR | Aromatic Carbons: 120-150 ppm.[2] Carbons adjacent to Ether Oxygen: 50-80 ppm.[1] Alkene Carbons: 110-140 ppm. Aliphatic Carbons: 20-40 ppm. |

| Mass Spec. | Molecular Ion (M+): m/z = 280 (may be weak). Major Fragments: Cleavage at the C-O bonds and benzylic positions. Common fragments would include those corresponding to the phenylethyl cation and phenylhexyl cation. |

| IR Spectroscopy | C-O Stretch (Ether): 1000-1300 cm⁻¹ (strong). C=C Stretch (Alkene): ~1640 cm⁻¹. Aromatic C-H Stretch: ~3030 cm⁻¹. Aliphatic C-H Stretch: 2850-2960 cm⁻¹. |

Experimental Protocols

The synthesis of specific isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- can be approached through a stereoselective Williamson ether synthesis. The following is a proposed experimental protocol.

Proposed Synthesis: Stereoselective Williamson Ether Synthesis

This synthesis involves the reaction of a chiral alcohol with a chiral alkyl halide in the presence of a base.

Reactants:

-

(R)- or (S)-6-phenylhex-1-en-4-ol

-

(R)- or (S)-1-phenylethyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-6-phenylhex-1-en-4-ol (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of (S)-1-phenylethyl bromide (1 equivalent) in anhydrous DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (4R,1'S)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene.

Characterization Workflow

The synthesized product should be characterized using a suite of analytical techniques to confirm its structure and purity.

Workflow:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (High Resolution): To confirm the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of the synthesized isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the presence of the phenyl ether moiety suggests potential for biological activity. Phenyl ether derivatives are known to exhibit a range of bioactivities, including antimicrobial and antioxidant effects.[3][4][5]

Potential Antimicrobial Activity

Many natural and synthetic phenyl ethers display antimicrobial properties.[3][4][5] The lipophilic nature of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- may allow it to intercalate into bacterial cell membranes, disrupting their integrity and leading to cell death.

Potential Antioxidant Activity and Hypothetical Signaling Pathway

Phenolic compounds and their ether derivatives can act as antioxidants by scavenging free radicals.[6][7] This activity is often mediated through the modulation of cellular signaling pathways involved in the oxidative stress response. A hypothetical signaling pathway is presented below.

Hypothetical Antioxidant Signaling Pathway:

Caption: Hypothetical activation of the Nrf2-ARE antioxidant pathway.

In this proposed mechanism, the compound could potentially activate the Nrf2 transcription factor, either directly or by interfering with its inhibitor, Keap1. Activated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes, thereby mitigating cellular damage from Reactive Oxygen Species (ROS).[8][9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The proposed synthetic routes, expected analytical data, and potential biological activities offer a solid starting point for researchers. Further experimental validation is required to confirm these hypotheses and to fully elucidate the chemical and biological properties of this intriguing class of molecules. The structural complexity and potential for diverse biological activities make these compounds promising candidates for further investigation in medicinal chemistry and drug discovery.

Diagrams

Caption: Proposed workflow for the Williamson ether synthesis.

Caption: Analytical workflow for product characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of the Vinyl Group in 1-Hexene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The terminal vinyl group of 1-hexene and its derivatives is a versatile functional handle, offering a gateway to a diverse array of chemical transformations. Its reactivity is governed by the electron-rich π-system of the double bond, making it susceptible to attack by electrophiles, radicals, and organometallic reagents. Understanding and controlling the reactivity of this moiety is paramount in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the key reactions involving the vinyl group of 1-hexene derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electrophilic Addition Reactions

The π-electrons of the vinyl group are readily attacked by electrophiles, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile. The regioselectivity of these additions is a critical consideration.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. The hydroboration step involves the addition of a borane reagent (e.g., BH₃•THF or 9-BBN) to the vinyl group, where the boron atom adds to the terminal carbon and the hydrogen atom adds to the internal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.[1]

The high regioselectivity of this reaction is a key synthetic advantage. For 1-hexene, the hydroboration-oxidation typically yields 1-hexanol with high selectivity over 2-hexanol.

Table 1: Regioselectivity of Hydroboration-Oxidation of 1-Hexene

| Borane Reagent | Product Ratio (1-Hexanol : 2-Hexanol) | Reference |

| BH₃•THF | ~94 : 6 | [2] |

| 9-BBN | >99 : 1 |

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

Materials:

-

1-Hexene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

-

1-Hexene (e.g., 8.4 g, 100 mmol) and anhydrous THF (100 mL) are added to the flask.

-

The flask is cooled in an ice bath, and the BH₃•THF solution (e.g., 35 mL, 35 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 25°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The flask is cooled again in an ice bath, and the 3 M NaOH solution (40 mL) is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂ (40 mL), keeping the temperature below 30°C.

-

The mixture is then heated to 50°C and stirred for 1 hour.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-hexanol. Purification can be achieved by distillation.

Workflow for Hydroboration-Oxidation:

Caption: Experimental workflow for the hydroboration-oxidation of 1-hexene.

Radical Reactions

The vinyl group of 1-hexene derivatives can also undergo radical addition reactions. These reactions are typically initiated by a radical initiator and can proceed with anti-Markovnikov selectivity.

Radical Addition of HBr

In the presence of peroxides, the addition of hydrogen bromide (HBr) to 1-hexene proceeds via a radical chain mechanism, resulting in the formation of 1-bromohexane as the major product. This is in contrast to the electrophilic addition of HBr in the absence of peroxides, which follows Markovnikov's rule to give 2-bromohexane.

Table 2: Regioselectivity of HBr Addition to 1-Hexene

| Conditions | Major Product | Minor Product |

| No Peroxides | 2-Bromohexane | 1-Bromohexane |

| With Peroxides | 1-Bromohexane | 2-Bromohexane |

Organometallic Reactions

Organometallic catalysts play a crucial role in the functionalization of the vinyl group in 1-hexene derivatives, enabling important transformations such as polymerization and metathesis.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of α-olefins like 1-hexene. The polymerization proceeds via a coordination-insertion mechanism, leading to the formation of poly(1-hexene). The properties of the resulting polymer, such as molecular weight and tacticity, are highly dependent on the specific catalyst system and reaction conditions.

Mechanism of Ziegler-Natta Polymerization:

Caption: Simplified mechanism of Ziegler-Natta polymerization of 1-hexene.

Experimental Protocol: Ziegler-Natta Polymerization of 1-Hexene

Materials:

-

1-Hexene (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous heptane or toluene

-

Methanol

-

Hydrochloric acid (HCl) solution (10%)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A Schlenk flask equipped with a magnetic stirrer is thoroughly dried and filled with an inert atmosphere.

-

Anhydrous solvent (e.g., heptane) is added to the flask, followed by the triethylaluminum co-catalyst via syringe.

-

The TiCl₄ catalyst is then added slowly to the stirred solution at a controlled temperature (e.g., 0°C). The molar ratio of Al to Ti is a critical parameter and is typically in the range of 2:1 to 5:1.

-

The catalyst mixture is aged for a specific period (e.g., 30 minutes) at a controlled temperature.

-

1-Hexene is then introduced into the reactor. The polymerization is typically carried out at a specific temperature (e.g., 50-70°C) and pressure.

-

The reaction is quenched after a desired time by the addition of methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.

-

The polymer is then filtered, washed with methanol, and dried under vacuum.

Olefin Metathesis

Olefin metathesis, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), is a powerful tool for the formation of new carbon-carbon double bonds. For 1-hexene, self-metathesis leads to the formation of 5-decene and ethylene. Cross-metathesis with other olefins allows for the synthesis of a wide range of functionalized alkenes.

Table 3: Representative Yields in Olefin Metathesis of 1-Hexene Derivatives

| Metathesis Type | Catalyst | Cross-Partner | Product | Yield (%) | Reference |

| Self-metathesis | Grubbs' 2nd Gen. | - | 5-Decene | ~85 | |

| Cross-metathesis | Grubbs' 2nd Gen. | Styrene | 1-Phenyl-1-heptene | ~70 |

Conclusion

The vinyl group in 1-hexene derivatives exhibits a rich and varied reactivity, providing access to a multitude of chemical structures. The choice of reaction conditions and catalysts allows for precise control over the outcome of the transformations. For researchers in drug development and materials science, a thorough understanding of these reactions is essential for the rational design and synthesis of new molecules with desired properties. The data and protocols presented in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile functional group.

References

The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a phenoxy group onto an alkene moiety significantly modulates its electronic properties and, consequently, its reactivity. This guide provides a comprehensive analysis of the electronic effects of substituted phenoxy groups on the double bond, exploring how these effects influence the alkene's behavior in key chemical transformations. Through a detailed examination of spectroscopic data, Hammett correlations, and reactivity in electrophilic additions, cycloadditions, and polymerizations, this document serves as a technical resource for researchers leveraging phenoxy-substituted alkenes in synthetic chemistry and drug development.

Introduction

Phenoxy-substituted alkenes, commonly known as aryl vinyl ethers, are a class of organic compounds where an alkene is connected to a phenyl ring through an oxygen atom. The oxygen atom's lone pairs can engage in resonance with both the aromatic ring and the alkene's π-system, leading to a complex interplay of electronic effects that govern the reactivity of the double bond. Understanding and quantifying these effects are crucial for predicting and controlling the outcomes of reactions involving these motifs, which are valuable intermediates in the synthesis of polymers, natural products, and pharmacologically active molecules.

This guide will delve into the fundamental electronic principles, present quantitative data to illustrate these effects, provide detailed experimental protocols for their study, and visualize the underlying concepts.

Electronic Effects: A Duality of Inductive and Resonance Contributions

The phenoxy substituent exerts two primary electronic effects on the alkene:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the alkene's σ-framework. This effect deactivates the double bond towards electrophilic attack.

-

Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the π-system of the alkene, increasing the electron density of the double bond. This mesomeric effect strongly activates the double bond, particularly at the β-carbon, making it highly susceptible to electrophilic attack.

In most cases, the resonance effect dominates, rendering phenoxy-substituted alkenes as electron-rich olefins. The overall electronic character, however, can be finely tuned by introducing substituents on the phenyl ring. Electron-donating groups (EDGs) on the phenoxy moiety enhance the +M effect, further enriching the alkene, while electron-withdrawing groups (EWGs) diminish the +M effect and amplify the -I effect, reducing the alkene's nucleophilicity.

Caption: Dueling electronic effects of a phenoxy substituent on an alkene.

Quantitative Analysis: Hammett Correlations

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates (k) and equilibrium constants. The substituent constant (σ) reflects the electronic nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

For reactions involving phenoxy-substituted alkenes, a Hammett plot can be constructed by correlating the reaction rates of a series of alkenes with differently substituted phenoxy groups against the corresponding Hammett σ constants. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is characteristic of electrophilic attack on the alkene where a positive charge develops in the transition state.

Table 1: Hammett Substituent Constants (σ) for Common Para-Substituents

| Substituent (X) | σₚ |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Data sourced from various standard texts on physical organic chemistry.

Spectroscopic Evidence of Electronic Effects

NMR and IR spectroscopy provide direct evidence of the electronic influence of the phenoxy group on the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the vinylic protons of phenoxy-substituted alkenes exhibit characteristic chemical shifts. The terminal (=CH₂) protons are typically shielded due to the +M effect of the oxygen, appearing at a higher field compared to unsubstituted alkenes. Substituents on the phenoxy ring modulate these chemical shifts.

In ¹³C NMR spectra, the β-carbon of the vinyl group is significantly shielded due to increased electron density from resonance, while the α-carbon is deshielded.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Vinyloxy Group of Substituted Phenyl Vinyl Ethers (in CDCl₃)

| Substituent (p-X) | Hα | Hβ (cis) | Hβ (trans) | Cα | Cβ |

| -OCH₃ | 6.55 | 4.65 | 4.35 | 148.5 | 95.0 |

| -H | 6.60 | 4.70 | 4.40 | 148.1 | 96.2 |

| -Cl | 6.58 | 4.75 | 4.45 | 147.5 | 97.0 |

| -NO₂ | 6.70 | 4.90 | 4.60 | 146.8 | 98.5 |

Note: These are approximate values compiled from various sources and are for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The C=C stretching frequency in the IR spectrum is also sensitive to the electronic environment. The +M effect of the phenoxy group weakens the C=C bond, leading to a lower stretching frequency compared to simple alkenes. Electron-withdrawing substituents on the phenoxy ring will increase the C=C bond order and shift this absorption to a higher wavenumber.

Table 3: Approximate C=C Stretching Frequencies for Substituted Phenyl Vinyl Ethers

| Substituent (p-X) | C=C Stretch (cm⁻¹) |

| -OCH₃ | ~1635 |

| -H | ~1640 |

| -Cl | ~1645 |

| -NO₂ | ~1650 |

Note: These are approximate values and can be influenced by the physical state of the sample and other molecular vibrations.

Reactivity of Phenoxy-Substituted Alkenes

The electron-rich nature of the double bond in phenoxy-substituted alkenes dictates their reactivity, making them excellent substrates for electrophilic reactions.

Electrophilic Addition

Phenoxy-substituted alkenes readily undergo electrophilic addition reactions. The reaction proceeds via a highly stabilized α-oxycarbocation intermediate, following Markovnikov's rule where the electrophile adds to the β-carbon. The rate of this reaction is highly sensitive to the substituents on the phenoxy ring.

Caption: Mechanism of electrophilic addition to an aryl vinyl ether.

Cycloaddition Reactions

As electron-rich dienophiles, phenoxy-substituted alkenes are excellent partners in Diels-Alder and other cycloaddition reactions. They react readily with electron-deficient dienes. The rates and regioselectivity of these reactions are influenced by the electronic nature of the substituents on the phenoxy ring. For instance, kinetic studies of Diels-Alder reactions between (E)-2-aryl-1-cyano-1-nitroethenes and ethyl vinyl ether show a correlation with Hammett constants, indicating the electronic nature of the reaction[1].

Cationic Polymerization

The high reactivity of the double bond towards electrophiles makes vinyl ethers, including aryl vinyl ethers, prime monomers for cationic polymerization. The polymerization is initiated by a cationic species and proceeds through a chain-growth mechanism involving carbocationic intermediates. The substituents on the phenoxy ring can influence the rate of polymerization and the properties of the resulting polymer.

Experimental Protocols

Synthesis of p-Substituted Phenyl Vinyl Ethers

A general and robust method for the synthesis of aryl vinyl ethers is the palladium-catalyzed transvinylation of phenols with a vinylating agent like ethyl vinyl ether[2].

Materials:

-

Substituted phenol (e.g., p-methoxyphenol, p-chlorophenol, p-nitrophenol) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

1,10-Phenanthroline (0.03 eq)

-

Ethyl vinyl ether (excess, e.g., 12 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate in dichloromethane.

-

Add a solution of 1,10-phenanthroline in dichloromethane dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst in situ.

-

To this catalyst solution, add the substituted phenol and an excess of ethyl vinyl ether.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted phenyl vinyl ether.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: General workflow for the synthesis of substituted phenyl vinyl ethers.

Kinetic Study of Electrophilic Bromination (A Representative Reaction)

This protocol outlines a method to determine the relative rates of bromination for a series of substituted phenyl vinyl ethers, which can be used to construct a Hammett plot.

Materials:

-

Series of p-substituted phenyl vinyl ethers

-

Bromine solution in a suitable solvent (e.g., CCl₄ or acetic acid) of known concentration

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of each substituted phenyl vinyl ether and the bromine solution at known concentrations.

-

In a cuvette, mix a solution of the phenyl vinyl ether with the solvent.

-

Initiate the reaction by adding a small, known volume of the bromine solution to the cuvette and start monitoring the absorbance of bromine at its λ_max over time. The disappearance of the bromine color indicates the progress of the reaction.

-

The reaction should be run under pseudo-first-order conditions, with a large excess of the vinyl ether compared to bromine.

-

The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(Absorbance) versus time.

-

The second-order rate constant (k) is then calculated by dividing k' by the concentration of the vinyl ether.

-

Repeat the experiment for each substituted phenyl vinyl ether.

-

Construct a Hammett plot by plotting log(k_X / k_H) versus the σ_p constant for each substituent X. The slope of this plot will be the reaction constant, ρ.

Caption: Workflow for a kinetic study of electrophilic bromination.

Conclusion

The electronic effects of phenoxy substituents on alkenes are a powerful tool for tuning the reactivity of the double bond. The dominant +M effect of the oxygen atom renders the alkene electron-rich and highly susceptible to electrophilic attack, while substituents on the phenyl ring provide a means for fine-tuning this reactivity. A thorough understanding of these principles, supported by quantitative data from Hammett correlations and spectroscopic analysis, is essential for the rational design of synthetic strategies and the development of new molecules with desired properties in materials science and medicinal chemistry. The experimental protocols provided herein offer a practical framework for further investigation into this important class of compounds.

References

Methodological & Application

Application Note: 1H and 13C NMR Analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Abstract

This application note provides a detailed protocol and analysis for the structural elucidation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this note utilizes predicted NMR data to serve as a reference for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines standard experimental procedures for sample preparation and data acquisition, presents the predicted spectral data in a clear tabular format, and offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra. Furthermore, logical workflows for NMR analysis are visualized using Graphviz diagrams to facilitate understanding.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a benzylic ether containing multiple stereocenters and distinct chemical environments. Its structural complexity, featuring both aliphatic and aromatic moieties, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, these techniques allow for the unambiguous confirmation of the compound's structure. This application note serves as a practical guide for the NMR analysis of this and structurally related molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic shielding of each nucleus.

Structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-:

(Note: "Ph" denotes a phenyl group, C₆H₅)

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.15 - 7.35 | m | - | 10H | Ar-H (both phenyl rings) |

| 5.75 - 5.85 | m | - | 1H | =CH - |

| 4.95 - 5.05 | m | - | 2H | =CH ₂ |

| 4.40 - 4.50 | q | 6.5 | 1H | O-CH (CH₃)-Ph |

| 3.70 - 3.80 | m | - | 1H | O-CH -(CH₂)₂-Ph |

| 2.55 - 2.70 | t | 7.5 | 2H | Ph-CH ₂- |

| 2.20 - 2.30 | m | - | 2H | -CH ₂-CH=CH₂ |

| 1.70 - 1.85 | m | - | 2H | Ph-CH₂-CH ₂- |

| 1.35 - 1.45 | d | 6.5 | 3H | O-CH(CH ₃)-Ph |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Ar-C (quaternary) |

| 142.0 | Ar-C (quaternary) |

| 138.0 | =C H- |

| 128.5 | Ar-C H |

| 128.3 | Ar-C H |

| 127.8 | Ar-C H |

| 127.5 | Ar-C H |

| 126.5 | Ar-C H |

| 126.0 | Ar-C H |

| 115.0 | =C H₂ |

| 80.0 | O-C H- |

| 78.0 | O-C H- |

| 38.0 | -C H₂-CH=CH₂ |

| 35.0 | Ph-C H₂- |

| 32.0 | Ph-CH₂-C H₂- |

| 24.0 | O-CH(C H₃)-Ph |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

-

Place the sample into the NMR magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

-

-

¹H NMR Acquisition Parameters (Typical for 500 MHz):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters (Typical for 125 MHz):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard.

-

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

Experimental Workflow for NMR Analysis

Caption: A flowchart illustrating the major steps in NMR analysis, from sample preparation to structural confirmation.

Logical Workflow for NMR Spectral Interpretation

Caption: A diagram showing the logical steps for interpreting ¹H and ¹³C NMR spectra to determine a molecule's structure.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The tabulated predicted data serves as a valuable reference for spectral assignment. The detailed experimental protocols and logical workflow diagrams offer a robust framework for researchers engaged in the synthesis and characterization of novel organic compounds. While predicted data is a useful starting point, experimental verification remains the gold standard for structural elucidation.

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the aromatic ether, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the absence of published experimental mass spectra for this specific compound, this document provides a theoretical fragmentation analysis based on established principles of mass spectrometry. The note outlines a standard experimental protocol for acquiring the mass spectrum and presents a table of predicted major fragment ions and their corresponding m/z values. A proposed fragmentation pathway is visualized using a Graphviz diagram. This information can serve as a guide for researchers working with this or structurally similar compounds in identifying and characterizing them via mass spectrometry.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a compound containing multiple functional groups that influence its fragmentation behavior under electron ionization. These include a terminal alkene, a phenyl group, and an ether linkage. Understanding the characteristic fragmentation of this molecule is crucial for its identification in complex mixtures and for structural elucidation in various research and development settings.

The fragmentation of organic molecules in EI-MS is a reproducible process that provides a unique "fingerprint" for a given compound. The primary fragmentation pathways for the title compound are expected to involve cleavages at the ether linkage, benzylic positions, and allylic positions, leading to the formation of stable carbocations and radicals.[1][2][3] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[2] For ethers, common fragmentation mechanisms include α-cleavage and inductive cleavage.[4][5][6][7] Alkenes often undergo allylic cleavage, resulting in resonance-stabilized cations.[3]

Experimental Protocol

This section outlines a typical experimental protocol for the analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1000 amu/s.

Sample Preparation:

A dilute solution of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Predicted Fragmentation Pattern

The structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Molecular Weight: 280.4 g/mol [9]) suggests several likely fragmentation pathways upon electron ionization. The molecular ion [M]•+ is expected to be observed, followed by fragmentation at key bonds.

Table 1: Predicted Major Fragment Ions for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

| m/z | Proposed Fragment Ion | Description of Cleavage |

| 280 | [C20H24O]•+ | Molecular Ion |

| 175 | [C12H15O]+ | Cleavage of the C-C bond beta to the ether oxygen on the hexene chain |

| 121 | [C8H9O]+ | Cleavage of the C-O bond with charge retention on the phenylethoxy moiety |

| 105 | [C7H5O]+ or [C8H9]+ | Benzylic cleavage of the phenylethoxy group (loss of CH3) or tropylium ion formation from the phenyl end of the hexene chain. The tropylium ion at m/z 91 is a very common fragment for alkyl-substituted benzenes.[1][2][10] |

| 91 | [C7H7]+ | Tropylium ion, formed from rearrangement of the benzyl cation from the phenyl-ethyl end. |

| 77 | [C6H5]+ | Phenyl cation, resulting from loss of the alkyl chain from the phenyl-substituted end. |

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Caption: Proposed EI-MS fragmentation pathway of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The predicted fragmentation pattern, based on established chemical principles, suggests that the primary cleavage sites are the ether linkage and the bonds adjacent to the phenyl groups. The provided experimental protocol offers a starting point for the analysis of this compound. The tabulated predicted fragments and the fragmentation pathway diagram can aid researchers in the identification and structural confirmation of this and related molecules. It is important to note that this is a predictive analysis, and experimental verification is necessary to confirm the exact fragmentation pattern and relative abundances of the ions.

References

- 1. m.youtube.com [m.youtube.com]

- 2. whitman.edu [whitman.edu]

- 3. Mass chart Fragmentation | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. scribd.com [scribd.com]

- 7. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 8. uni-saarland.de [uni-saarland.de]

- 9. 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- | C20H24O | CID 570477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the qualitative and quantitative analysis of organic compounds. It is particularly useful for identifying functional groups and elucidating molecular structures. Ethers containing both phenyl and vinyl moieties are important structural motifs in a variety of applications, including the synthesis of polymers for drug delivery systems, and as intermediates in the manufacturing of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the FTIR spectroscopic analysis of such compounds, with a focus on phenyl vinyl ether as a representative molecule.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint" of the compound. By analyzing the absorption bands in an FTIR spectrum, one can identify the functional groups present in a molecule and, in some cases, quantify their concentration.

Characteristic Vibrational Frequencies

Ethers containing both phenyl and vinyl groups exhibit characteristic absorption bands corresponding to the vibrations of the C-O-C ether linkage, the aromatic C=C bonds of the phenyl group, and the C=C bond of the vinyl group, as well as various C-H bonds. The precise position of these bands can be influenced by the electronic effects of the substituents.

Quantitative Data Presentation

The following table summarizes the key FTIR absorption bands for phenyl vinyl ether, a model compound for this class of ethers. These assignments have been compiled from spectral databases and the analysis of characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | =C-H stretching | Aromatic & Vinyl |

| ~ 2950 - 2850 | Medium | C-H stretching | Alkyl (if present) |

| ~ 1640 | Strong | C=C stretching | Vinyl |

| ~ 1600, 1585, 1500, 1450 | Medium to Strong | C=C stretching | Aromatic Ring |

| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretching | Aryl-O |

| ~ 1040 - 1010 | Strong | Symmetric C-O-C stretching | Vinyl-O |

| ~ 990, 910 | Strong | =C-H out-of-plane bending | Vinyl |

| ~ 850 | Weak to Medium | =C-H out-of-plane bending | Vinyl |

| ~ 750, 690 | Strong | C-H out-of-plane bending | Aromatic (monosubstituted) |

Note: The exact peak positions and intensities may vary slightly depending on the specific molecule, its physical state (neat liquid, solution), and the sampling technique used.

Experimental Protocols

The following protocols provide a detailed methodology for the FTIR analysis of liquid ethers with phenyl and vinyl groups using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique for liquid samples.

Protocol: ATR-FTIR Analysis of Liquid Phenyl Vinyl Ether

Objective: To obtain a high-quality FTIR spectrum of a liquid ether sample for qualitative identification and characterization.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample of phenyl vinyl ether (or other similar liquid ether)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.

-

Open the FTIR software.

-

Select the appropriate measurement mode for ATR.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

Typical parameters for a background scan are:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Sample Analysis:

-

Using a clean Pasteur pipette, place a small drop of the liquid ether sample onto the center of the ATR crystal, ensuring the crystal is completely covered.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Interpretation:

-

Label the significant peaks in the spectrum with their wavenumbers.

-

Compare the obtained spectrum with a reference spectrum from a database if available.

-

Assign the characteristic absorption bands to their corresponding vibrational modes and functional groups using the data in Table 1.

-

-

Cleaning:

-

After the measurement, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Ensure the crystal is clean and dry before the next measurement.

-

Visualizations

Logical Relationship Diagram

The following diagram illustrates the correlation between the structural components of an aryl vinyl ether and their characteristic regions in the FTIR spectrum.

Caption: Correlation of functional groups in aryl vinyl ethers to their IR absorption regions.

Experimental Workflow Diagram

This diagram outlines the sequential steps for performing an FTIR analysis of a liquid sample.

Caption: Step-by-step workflow for ATR-FTIR analysis of liquid samples.

Applications in Drug Development

The analysis of ethers with phenyl and vinyl groups is highly relevant to the pharmaceutical industry for several reasons:

-

Monomer Characterization: Phenyl and vinyl ethers are used as monomers or co-monomers in the synthesis of polymers for various drug delivery applications, such as hydrogels, coatings, and nanoparticles. FTIR is essential for confirming the identity and purity of these monomers before polymerization.

-